ethyl 5-amino-3-methyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLPTNVCVSBQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Synthesis of Ethyl 5 Amino 3 Methyl 1h Indole 2 Carboxylate
De Novo Synthetic Approaches for Indole (B1671886) Ring Construction
The foundational approach to synthesizing the target molecule involves building the indole ring system from non-indole starting materials. This can be achieved through both classical name reactions and modern catalytic methods.
Classic Indole Synthesis Pathways (e.g., Fischer, Reissert, Hemetsberger-Knittel)
Classic indole syntheses provide robust and well-established, though often harsh, methods for constructing the indole nucleus. Their application to the synthesis of ethyl 5-amino-3-methyl-1H-indole-2-carboxylate requires specifically substituted precursors.
Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com To produce the target compound, the Fischer synthesis would hypothetically start from the condensation of a p-substituted phenylhydrazine, such as (4-aminophenyl)hydrazine, with ethyl 2-oxobutanoate. The resulting hydrazone would then undergo an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.org A significant challenge in this direct approach is the potential for side reactions involving the free amino group on the phenylhydrazine under strong acidic conditions. Therefore, a protecting group strategy for the amino functionality is often employed. The reaction is catalyzed by Brønsted acids like HCl and H₂SO₄ or Lewis acids such as zinc chloride. wikipedia.orgnih.gov
Reissert Indole Synthesis: The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. wikipedia.orgdrugfuture.com Adapting this method for the target molecule would be complex due to the substitution pattern. A plausible starting material would be 2-methyl-4-nitrotoluene. The first step is a condensation with diethyl oxalate to yield an ethyl pyruvate derivative. wikipedia.org Subsequent reductive cyclization using reagents like zinc in acetic acid would simultaneously reduce the nitro group and facilitate the ring closure to form the indole-2-carboxylic acid, which can then be esterified. wikipedia.orgresearchgate.net The 3-methyl group is not directly installed by the standard Reissert pathway, making this a less direct approach for this specific target.
Hemetsberger-Knittel Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. synarchive.comwikipedia.org For the target molecule, the precursor would be ethyl 2-azido-3-(4-aminophenyl)but-2-enoate. The synthesis is typically high-yielding; however, the preparation and stability of the azido starting materials can be problematic, limiting its widespread use. wikipedia.orgwikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.orgwikipedia.org
Table 1: Comparison of Classic Indole Synthesis Pathways for this compound This table is interactive. You can sort and filter the data.
| Synthesis Method | Required Precursors | Typical Conditions | Advantages | Disadvantages for Target Molecule |
|---|---|---|---|---|
| Fischer | (4-Aminophenyl)hydrazine (or protected derivative) + Ethyl 2-oxobutanoate | Acid catalyst (Brønsted or Lewis), elevated temperature | High versatility, widely applicable | Requires protection of the C5-amino group; potential for regioisomeric byproducts. byjus.com |
| Reissert | 2-Methyl-4-nitrotoluene + Diethyl oxalate | Base-catalyzed condensation, then reductive cyclization (e.g., Zn/HOAc) | Good for indole-2-carboxylates | Indirect route for the 3-methyl substituent; requires multi-step precursor synthesis. wikipedia.org |
| Hemetsberger-Knittel | Ethyl 2-azido-3-(4-aminophenyl)but-2-enoate | Thermal decomposition (heating in an inert solvent like xylene) | High yields typically reported (>70%) wikipedia.orgwikipedia.org | Instability and difficult synthesis of the required azido precursor. wikipedia.orgwikipedia.org |
Modern Catalytic and Green Chemistry Methods in Indole Formation
Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for constructing the indole core. These often rely on transition-metal catalysis and green chemistry principles.
Modern Catalytic Methods: Transition metals such as palladium, copper, rhodium, and cobalt are widely used to catalyze indole synthesis. mdpi.com Palladium-catalyzed methods, for instance, can involve the cyclization of N-aryl imines through C-H activation, providing an atom-economical route to the indole ring from readily available anilines and ketones. organic-chemistry.org Copper and rhodium catalysts have been employed in variations of the Bischler synthesis that proceed under milder conditions than the classical acid-catalyzed approach. rsc.org These catalytic systems offer the potential for greater functional group tolerance, which would be advantageous for a molecule bearing an amino group.
Green Chemistry Approaches: To align with the principles of sustainable chemistry, several green methods have been developed for indole synthesis. These include:
Microwave-assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for classical syntheses like the Fischer and Hemetsberger-Knittel reactions. tandfonline.com
Aqueous Media: Performing reactions in water as a solvent is a key green chemistry goal. Efficient syntheses of indole-substituted compounds have been reported in aqueous systems, sometimes eliminating the need for a catalyst. ingentaconnect.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a complex product, which improves efficiency and reduces waste. rsc.org Innovative MCRs have been designed to assemble the indole core from simple, inexpensive starting materials like anilines and glyoxal derivatives in benign solvents like ethanol, without the need for a metal catalyst. rsc.org
Directed Functionalization and Regioselective Synthesis of Substituted Indoles
Achieving the specific 2,3,5-trisubstituted pattern of the target molecule requires precise control over the regioselectivity of bond formations and functional group introductions. The reactivity of the indole ring is highest at the C3 position, followed by C2 and the positions on the benzene (B151609) ring.
Directing the introduction of substituents to the C5 position of a pre-formed indole ring is a significant challenge due to the higher reactivity of the pyrrole (B145914) ring. nih.gov However, strategies involving directing groups or specific catalytic systems have been developed. For instance, a removable pivaloyl group at the C3 position has been used to direct C-H arylation to the C4 and C5 positions using palladium and copper catalysts, respectively. nih.gov Copper-catalyzed C5-H alkylation has also been achieved on indoles bearing a carbonyl group at the C3 position. nih.gov Silver catalysts have enabled remote C5-H selenylation, which proceeds via a radical process. acs.org
For the synthesis of this compound, the most practical approach involves establishing the indole core with the methyl and ester groups at C3 and C2, respectively, and then introducing the C5 functionality. This is typically achieved by first synthesizing the corresponding 5-nitroindole derivative, as the nitration of the indole ring can be directed to the C5 position, followed by a straightforward reduction to the amine.
Synthesis of Precursors and Intermediate Compounds
The most convergent and widely documented strategy for preparing this compound involves the late-stage functionalization of a closely related indole derivative.
Preparation of this compound from Related Indole Derivatives
The primary route to the title compound is the chemical reduction of its nitro precursor, ethyl 5-nitro-3-methyl-1H-indole-2-carboxylate . This precursor can be synthesized via a Fischer indole synthesis between (4-nitrophenyl)hydrazine and ethyl 2-oxobutanoate. The subsequent reduction of the nitro group is a high-yielding and clean transformation.
Catalytic hydrogenation is the method of choice for this reduction. A common and highly effective system involves using palladium on carbon (Pd/C) as the catalyst with a hydrogen source. chemicalbook.comd-nb.info While hydrogen gas (H₂) can be used, alternative hydrogen donors like ammonium formate (NH₄COOH) or hydrazine (N₂H₄) are often preferred for their operational simplicity and safety. chemicalbook.com The reaction using 5% Pd/C with ammonium formate in ethanol at reflux provides a rapid and quantitative conversion of the nitroindole to the desired 5-aminoindole (B14826). chemicalbook.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste.
For the key reduction step of ethyl 5-nitro-3-methyl-1H-indole-2-carboxylate, several factors can be fine-tuned:
Catalyst: The choice and loading of the catalyst are critical. Palladium on carbon (5% or 10%) is standard, but other catalysts like platinum(IV) oxide or Raney nickel could also be employed.
Hydrogen Source: The efficiency of the reduction can depend on the hydrogen donor. While H₂ gas is effective, transfer hydrogenation agents like ammonium formate can offer milder conditions and avoid the need for specialized high-pressure equipment. chemicalbook.com
Solvent and Temperature: Solvents such as ethanol, methanol, or ethyl acetate are commonly used. The reaction temperature can be adjusted to control the reaction rate; for instance, using ammonium formate often involves heating to reflux to ensure complete conversion in a short time. chemicalbook.com
Table 2: Optimization Parameters for the Reduction of Ethyl 5-nitro-3-methyl-1H-indole-2-carboxylate This table is interactive. You can sort and filter the data.
| Parameter | Options | Considerations for Optimization |
|---|---|---|
| Catalyst | 5% Pd/C, 10% Pd/C, PtO₂, Raney Ni | Lowering catalyst loading reduces cost; activity can vary. Pd/C is highly effective. chemicalbook.com |
| Hydrogen Source | H₂ gas, Ammonium formate, Hydrazine hydrate | Ammonium formate avoids high-pressure apparatus and is highly efficient. chemicalbook.com |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran | Solvent choice can affect reactant solubility and catalyst activity. Ethanol is a common and effective choice. chemicalbook.com |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may lead to side products. Reflux is often used with ammonium formate. chemicalbook.com |
| Reaction Time | 30 minutes to several hours | Monitored by TLC or LC-MS to ensure complete consumption of starting material and prevent over-reduction or degradation. |
Chemical Transformations and Derivatization Studies of Ethyl 5 Amino 3 Methyl 1h Indole 2 Carboxylate
Reactions Involving the Amino Group at C-5
The amino group at the C-5 position of the indole (B1671886) ring is a primary site for various chemical modifications, including acylation, sulfonamidation, diazo coupling, and heterocyclic annulation. These reactions are fundamental in the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
Acylation and Sulfonamidation Reactions
The primary amino group of ethyl 5-amino-3-methyl-1H-indole-2-carboxylate readily undergoes acylation and sulfonamidation. Acylation is typically achieved by reacting the indole with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group to the amino function, forming an amide linkage.
Similarly, sulfonamidation involves the reaction of the amino group with sulfonyl chlorides, such as phenylsulfonyl chloride, in a basic medium to yield the corresponding sulfonamide. This transformation is significant for creating compounds with potential biological activities. Retrosynthetic analysis suggests that the incorporation of a sulfonamide group at the 5-position can be achieved through nucleophilic substitution using phenylsulfonyl chloride under basic conditions. vulcanchem.com
Table 1: Examples of Acylation and Sulfonamidation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl Chloride | Ethyl 5-acetamido-3-methyl-1H-indole-2-carboxylate |
Diazo Coupling and Heterocyclic Annulation
The amino group at C-5 can be diazotized and subsequently used in coupling reactions to form azo compounds. This reaction typically involves treatment with nitrous acid to form a diazonium salt, which can then react with various coupling partners.
Furthermore, the amino group serves as a key functional handle for heterocyclic annulation, which is the construction of a new heterocyclic ring fused to the indole core. For instance, annulation reactions can lead to the formation of spiroindoline-fused S-heterocycles through copper-catalyzed processes involving diazo compounds. dicp.ac.cn These complex structures are of interest due to their potential as pharmaceutical candidates.
Modifications of the Ethyl Ester Functionality at C-2
The ethyl ester group at the C-2 position is another site for chemical modification, allowing for the synthesis of carboxylic acids, amides, and hydrazides, which are important intermediates for further derivatization.
Hydrolysis to Corresponding Carboxylic Acids
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. orgsyn.orggoogle.com Alkaline hydrolysis is a common method to achieve this transformation, yielding the indole-2-carboxylic acid derivative. orgsyn.org This carboxylic acid can then serve as a precursor for other functional groups or be used in decarboxylation reactions. orgsyn.org
Table 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
| Starting Material | Condition | Product |
|---|
Amidation and Hydrazinolysis Reactions
The ethyl ester can be converted into an amide through reaction with an amine. This amidation process is a straightforward method to introduce a variety of substituents at the C-2 position.
Hydrazinolysis, the reaction of the ester with hydrazine hydrate, yields the corresponding carbohydrazide. mdpi.com This reaction is often carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol. mdpi.com The resulting hydrazide is a versatile intermediate that can be further reacted with aldehydes and ketones to form hydrazones or used in the synthesis of other heterocyclic systems like thiazoles. mdpi.com The addition of carboxylic acids can accelerate the amide bond cleavage during hydrazinolysis. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring
The indole ring itself is susceptible to both electrophilic and nucleophilic substitution reactions, although electrophilic substitution is more common due to the electron-rich nature of the indole nucleus. The delocalization of π-electrons makes the indole ring highly reactive towards electrophiles. researchgate.netpearson.com
Electrophilic substitution on the indole ring typically occurs at the C-3 position, which is the most nucleophilic site. researchgate.netnih.gov Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. However, if the C-3 position is already substituted, as in the case of this compound, electrophilic attack may be directed to other positions on the benzene (B151609) portion of the indole ring, influenced by the directing effects of the existing substituents.
Nucleophilic substitution reactions on the indole ring are less common but can occur, particularly on the nitrogen of the indole nucleus under certain conditions. For example, an SN2-type reaction on the N-1 of the indole nucleus has been proposed in the reaction of 1-hydroxyindoles with indole. clockss.org
Alkylation and Arylation Strategies on the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a common site for derivatization, as substitution at this position can significantly influence the molecule's steric and electronic properties, and consequently its biological profile.
Alkylation:
N-1 alkylation of the indole ring is typically achieved by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. For ethyl indole-2-carboxylate (B1230498) derivatives, a common and effective method involves the use of potassium hydroxide in acetone. mdpi.com The reaction proceeds by generating the indolide anion, which then reacts with various alkylating agents. This approach has been successfully used to introduce simple alkyl, allyl, and benzyl groups onto the indole nitrogen in excellent yields. mdpi.com
While specific studies on this compound are not extensively detailed, the general reactivity of the parent ethyl indole-2-carboxylate scaffold provides a strong precedent for its successful N-alkylation. The presence of the C-3 methyl and C-5 amino groups may influence the reaction kinetics but is not expected to alter the fundamental course of the N-alkylation pathway.
Table 1: Representative N-Alkylation Conditions for Ethyl Indole-2-carboxylate
| Alkylating Agent | Base/Solvent | Reaction Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allyl bromide | aq. KOH/Acetone | 2 h | Ethyl 1-allyl-1H-indole-2-carboxylate | 95 | mdpi.com |
| Benzyl bromide | aq. KOH/Acetone | 2 h | Ethyl 1-benzyl-1H-indole-2-carboxylate | 98 | mdpi.com |
Arylation:
The N-arylation of indoles, a key transformation for creating compounds with applications ranging from materials science to pharmaceuticals, is often accomplished using transition-metal catalysis. nih.gov Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are prominent methods for forming the N-aryl bond. nih.govacs.org
These reactions typically involve an aryl halide, a copper(I) catalyst (e.g., CuI), a suitable ligand (such as diamines or L-proline), and a base (e.g., K₃PO₄ or Cs₂CO₃) in a high-boiling solvent like dioxane or DMF. acs.org The methodology is remarkably chemoselective and tolerates a wide variety of functional groups on both the indole and the aryl halide, making it a powerful tool for diversification. acs.org The N-arylation of this compound would proceed via this general mechanism, providing access to a library of N-aryl derivatives.
Table 2: General Conditions for Copper-Catalyzed N-Arylation of Substituted Indoles
| Indole Substrate | Aryl Halide | Catalyst/Ligand | Base/Solvent | Product | Reference |
|---|---|---|---|---|---|
| 5-Cyanoindole | Iodobenzene | CuI / N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ / Toluene | 1-Phenyl-1H-indole-5-carbonitrile | acs.org |
| Tryptamine | Bromobenzene | CuI / N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ / Toluene | N,N-Dimethyl-2-(1-phenyl-1H-indol-3-yl)ethanamine | acs.org |
Cyclocondensation and Fused Heterocycle Formation
The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. Both the ester and amino functional groups can participate in cyclocondensation reactions to build new rings onto the indole core.
A common strategy involves the initial conversion of the ethyl ester at the C-2 position into a more reactive intermediate, such as a carbohydrazide. This is readily achieved through hydrazinolysis, by reacting the ester with hydrazine hydrate. mdpi.com The resulting indol-2-carbohydrazide is a versatile building block for subsequent heterocyclization. mdpi.com
For example, the reaction of an indole-2-carbohydrazide with phenacyl bromides in ethanol leads to the formation of fused N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.com This transformation demonstrates a pathway to link the indole core with a thiazole ring system.
Furthermore, the amino group at the C-5 position, in conjunction with the C-2 carboxylate, can be utilized to construct fused pyrimidine rings. Reactions of related methyl 3-amino-1H-indole-2-carboxylates with reagents like aryl isocyanates or isothiocyanates lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. researchgate.net This type of cyclocondensation reaction provides a direct route to polycyclic systems where a pyrimidine ring is fused to the 'b' face of the indole.
Another potential pathway involves the Vilsmeier-Haack formylation of the indole ring at the C-3 position, followed by cyclocondensation with hydrazine, which has been shown to yield pyridazino[4,5-b]indoles. nih.gov While this would require an additional synthetic step to introduce a formyl group, it highlights the potential of the indole-2-carboxylate framework in constructing fused pyridazine systems.
Table 3: Examples of Fused Heterocycle Synthesis from Indole-2-Carboxylate Derivatives
| Starting Indole Derivative | Reagent(s) | Resulting Fused System | Reference |
|---|---|---|---|
| Indol-2-carbohydrazide | Phenacyl bromide | Indolyl-Thiazole | mdpi.com |
| Ethyl 3-formyl-indole-2-carboxylate | Hydrazine hydrate | Pyridazino[4,5-b]indol-4(5H)-one | nih.gov |
| Methyl 3-amino-1H-indole-2-carboxylate | Aryl isocyanate | 5H-Pyrimido[5,4-b]indole-2,4-dione | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of ethyl 5-amino-3-methyl-1H-indole-2-carboxylate in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
The ¹H NMR spectrum of this compound provides crucial information regarding the number, environment, and coupling of protons within the molecule. Based on the analysis of structurally similar indole (B1671886) derivatives, the following proton signals are anticipated. researchgate.net
The protons of the ethyl ester group are expected to appear as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group) in the upfield region of the spectrum. The methyl group at the C3 position of the indole ring will likely resonate as a singlet. The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns dependent on their substitution. The amino group protons and the indole N-H proton are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂CH₃ (ester) | ~1.3-1.4 | t | ~7.1 |
| -CH₂CH₃ (ester) | ~4.3-4.4 | q | ~7.1 |
| C3-CH₃ | ~2.4-2.5 | s | - |
| -NH₂ | ~3.5-4.5 (broad) | s | - |
| H-6 | ~6.6-6.7 | dd | J ≈ 8.5, 2.2 |
| H-4 | ~6.9-7.0 | d | J ≈ 2.2 |
| H-7 | ~7.1-7.2 | d | J ≈ 8.5 |
| N-H | ~8.0-9.0 (broad) | s | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.
The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electron-donating amino group. The carbons of the ethyl group and the C3-methyl group will appear in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂CH₃ (ester) | ~14-15 |
| C3-CH₃ | ~10-12 |
| -CH₂CH₃ (ester) | ~60-61 |
| C3 | ~105-107 |
| C4 | ~108-110 |
| C6 | ~112-114 |
| C7 | ~112-114 |
| C3a | ~122-124 |
| C2 | ~130-132 |
| C7a | ~131-133 |
| C5 | ~140-142 |
| C=O (ester) | ~162-164 |
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals at ~4.3-4.4 ppm and ~1.3-1.4 ppm would confirm their assignment to the ethyl group. Similarly, correlations between the aromatic protons would help in assigning their specific positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl and methylene groups of the ethyl ester, the C3-methyl group, and the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, correlations from the C3-methyl protons to the C2, C3, and C3a carbons would confirm their assignments. Correlations from the aromatic protons to the quaternary carbons of the indole ring would allow for their complete assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₂H₁₄N₂O₂), the predicted monoisotopic mass is 218.1055 Da. uni.lu
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of the ester group and cleavages within the indole ring system.
| Predicted m/z | Adduct/Fragment |
|---|---|
| 219.1128 | [M+H]⁺ |
| 241.0948 | [M+Na]⁺ |
| 217.0983 | [M-H]⁻ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds. mdpi.comchemicalbook.com
The N-H stretching vibrations of the indole and amino groups are expected in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1670-1700 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (indole & amine) | 3200-3500 | Medium-Strong |
| C-H stretch (aromatic & aliphatic) | 2850-3100 | Medium-Weak |
| C=O stretch (ester) | 1670-1700 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium-Weak |
| C-N stretch | 1200-1350 | Medium |
| C-O stretch (ester) | 1000-1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure data for this compound is publicly available, analysis of similar indole structures suggests that the molecule would be largely planar. nih.govmdpi.com Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The N-H of the indole ring and the amino group can act as hydrogen bond donors, while the carbonyl oxygen of the ester group and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions would lead to the formation of a well-ordered, three-dimensional crystal lattice.
Chromatographic Purity Assessment and Separation Techniques (e.g., HPLC, LC-MS, UPLC)
The purity and separation of this compound are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the qualitative and quantitative assessment of this and related indole derivatives. These methods are instrumental in monitoring reaction progress, identifying impurities, and ensuring the final product meets requisite purity standards.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for the purity assessment of indole-2-carboxylate (B1230498) derivatives. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The composition of the mobile phase, often a mixture of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol), is optimized to achieve efficient separation of the target compound from starting materials, by-products, and other impurities.
In studies of structurally similar compounds, such as ethyl 3-amino-1H-indole-2-carboxylate derivatives, HPLC has been successfully used to determine purity. For instance, analysis of various substituted indole-2-carboxylates was performed using a C18 column with a mobile phase consisting of methyl alcohol and water. rsc.org The retention time (RT) and purity of these compounds were effectively determined, demonstrating the suitability of this technique for the analysis of the indole scaffold. rsc.org
Table 1: Illustrative HPLC Purity Analysis Data for Substituted Ethyl Indole-2-Carboxylates
| Compound | Retention Time (RT, min) | Purity (%) |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 6.71 | >99 |
| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | 7.04 | >99 |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 7.15 | >99 |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 7.92 | >99 |
| This data is based on findings for analogous compounds and serves as an example of typical results obtained through HPLC analysis. rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification of impurities and degradation products, even at trace levels. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and mass-to-charge ratio (m/z) determination.
For indole derivatives, LC-MS is a sensitive method for both qualitative and quantitative analysis. A typical LC-MS method for indole-related compounds might employ a C18 column with a gradient elution program using a mobile phase of water and methanol, both containing 0.1% formic acid. nih.gov The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity, which is particularly useful for quantitative studies in complex matrices. nih.gov
Table 2: Representative LC-MS Parameters for the Analysis of Indole Derivatives
| Parameter | Condition |
| LC System | |
| Column | Synergi Fusion C18 (4 µm, 250 x 2.0 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| These parameters are based on a method developed for the analysis of indole and can be adapted for this compound. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening.
In the context of indole carboxylate synthesis, UPLC-MS is an effective tool for monitoring reaction progress and confirming product formation. For example, the synthesis of ethyl 2-amino-1H-indole-3-carboxylate has been monitored using UPLC-MS, where the retention times of the starting materials and products were used to track the conversion. arkat-usa.org The high resolution of UPLC allows for the clear separation of structurally similar isomers, which can be challenging with standard HPLC. arkat-usa.org
Table 3: Example of UPLC-MS Data for Reaction Monitoring of Indole Carboxylate Synthesis
| Compound | Retention Time (min) |
| Ethyl 2-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate (Product 1) | 1.93 |
| Ethyl 2-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate (Product 2) | 2.00 |
| This data illustrates the use of UPLC-MS in distinguishing between closely related products in a chemical reaction. arkat-usa.org |
The separation of positional isomers, which differ only in the location of substituent groups on the aromatic ring, can be a significant analytical challenge. The subtle differences in their physical and chemical properties require highly efficient chromatographic systems for their resolution. Advanced UPLC techniques, often coupled with specialized column chemistries, have proven effective for such separations.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. rsc.org For indole (B1671886) derivatives, DFT methods like B3LYP are commonly used to optimize the molecular geometry and calculate key electronic properties. acs.org These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Other important reactivity descriptors that can be calculated include chemical potential, hardness, and electrophilicity, which together provide a quantitative basis for predicting how the molecule will behave in chemical reactions. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. researchgate.net For ethyl 5-amino-3-methyl-1H-indole-2-carboxylate, the amino group is expected to be a primary site for electrophilic attack, a feature that would be clearly depicted on an MEP map.
| Descriptor | Significance in Molecular Analysis |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |
Theoretical Studies on Tautomerism and Conformational Analysis
Molecules with multiple functional groups, such as this compound, can exist in different tautomeric forms and spatial conformations. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. In this molecule, amine-imine tautomerism involving the 5-amino group is theoretically possible. Quantum chemical calculations can determine the relative energies of these different tautomers, predicting which form is most stable and therefore most likely to be observed under equilibrium conditions. nih.gov
Conformational analysis focuses on the different spatial arrangements of atoms that arise from rotation around single bonds. The ethyl carboxylate group, in particular, can rotate, leading to various conformers with different energies. Theoretical calculations are used to map the potential energy surface of the molecule as a function of these rotations, identifying the lowest-energy (most stable) conformations. nih.gov Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors.
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). thesciencein.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. frontiersin.org
For a molecule like this compound, docking simulations would involve placing it into the active site of a selected protein target. The simulation then explores various binding poses, calculating a "docking score" for each, which estimates the binding energy. jocpr.com A lower binding energy suggests a more stable protein-ligand complex. frontiersin.org These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the indole derivative and the amino acid residues of the protein's active site. researchgate.net
| Docking Parameter | Description | Relevance to Drug Discovery |
|---|---|---|
| Binding Energy (Docking Score) | An estimation of the binding affinity between the ligand and the receptor. | Predicts the strength of the interaction; a lower score typically indicates a better potential inhibitor. frontiersin.org |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's active site. | Reveals how the molecule fits into the target site. |
| Key Interactions | Specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. | Identifies the specific molecular features responsible for binding and biological activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com
To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar indole derivatives with experimentally measured biological activities. nih.gov Various molecular descriptors—numerical values that encode different aspects of the molecule's structure (e.g., electronic, steric, hydrophobic properties)—are then calculated for each compound. nih.gov Statistical methods, such as multiple linear regression (MLR), are used to create an equation that relates these descriptors to the observed activity. nih.govnih.gov
The resulting model's predictive power is assessed through internal and external validation techniques to ensure its reliability. nih.govmdpi.com Such a model could identify which molecular properties are most important for the desired biological effect, providing a roadmap for future chemical modifications.
In Silico Prediction of Molecular Interactions and Binding Modes
This area of computational study is closely linked to molecular docking but can also encompass more advanced techniques like molecular dynamics (MD) simulations. While docking provides a static snapshot of the binding pose, MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the molecular interactions. nih.govresearchgate.net
In silico predictions focus on elucidating the precise nature of the non-covalent forces that stabilize the ligand in the active site of a biological target. librarynmu.com For this compound, this would involve analyzing how the N-H of the indole ring and the 5-amino group might act as hydrogen bond donors, while the carbonyl oxygen of the ester could act as a hydrogen bond acceptor. The methyl group and the aromatic rings contribute to hydrophobic interactions. Understanding these binding modes is essential for rational drug design, as it allows chemists to modify the structure to enhance favorable interactions or eliminate unfavorable ones, thereby improving the molecule's efficacy and selectivity. nih.govdmed.org.ua
Structure Activity Relationship Sar Studies of Ethyl 5 Amino 3 Methyl 1h Indole 2 Carboxylate Analogs
Impact of Substituent Variations on the Indole (B1671886) Ring on Biological Activity
The indole nucleus serves as a versatile scaffold in medicinal chemistry, and substitutions on this ring system profoundly influence the pharmacological profile of its derivatives. The nature, size, and electronic properties of these substituents can dictate the compound's affinity, selectivity, and intrinsic activity at its biological target.
Role of Substituents at the C-3 Position
The C-3 position of the indole ring is a key site for modification, and the substituents at this position play a crucial role in determining the biological activity of indole-2-carboxylate (B1230498) analogs. Research has shown that even minor alterations at this position can lead to significant changes in potency and efficacy.
For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides identified as apoptosis inducers, substitution at the 3-position was found to be important for their apoptotic activity. nih.gov A notable 20-fold increase in apoptotic activity was observed when moving from a methyl group to a phenyl group at the C-3 position, highlighting the significance of this modification. nih.gov Similarly, in the development of CB1 receptor allosteric modulators, the inhibitory effect was sensitive to the substituent at the C-3 position, with smaller groups like hydrogen or methyl being preferred over an ethyl group. nih.gov
Quantitative structure-activity relationship (QSAR) analysis of indole-2-carboxylates as antagonists for the strychnine-insensitive glycine (B1666218) binding site indicated that the pKi value decreases with increasing lipophilicity and steric bulk of the substituents on the terminal phenyl ring of the C-3 side chain. nih.gov This suggests that the C-3 side chain should fit into a non-hydrophobic pocket of limited size. nih.gov In the context of HIV-1 integrase inhibitors, lengthening the C-3 substituent with substituted benzyloxymethyls was found to enhance interactions with a hydrophobic pocket in the enzyme's active site. rsc.org
The following table summarizes the effect of C-3 substituents on the activity of various indole-2-carboxylate analogs:
| Compound Series | C-3 Substituent | Effect on Biological Activity |
| Indole-2-carboxylic acid benzylidene-hydrazides | Phenyl | 20-fold increase in apoptotic activity compared to methyl. nih.gov |
| 1H-indole-2-carboxamides (CB1 modulators) | H or Me | Preferred over ethyl for CB1 inhibitory effect. nih.gov |
| Indole-2-carboxylates (Glycine site antagonists) | Bulky/Lipophilic groups | Decreased affinity (pKi). nih.gov |
| Indole-2-carboxylic acids (HIV-1 integrase inhibitors) | Lengthened chains | Enhanced interaction with hydrophobic pocket. rsc.org |
Influence of Modifications at the C-5 Position
The C-5 position of the indole ring is another critical determinant of biological activity. Modifications at this site can influence electronic properties and interactions with the target receptor.
In the development of dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors, an electron-donating methyl group at the 5-position of the indole ring was found to be more favorable for antiproliferative activity compared to electron-withdrawing groups like a trifluoromethyl group or a bromine atom. nih.gov Conversely, for a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the presence of an electron-withdrawing group such as fluoro or chloro at the C-5 position was not a determining factor in CB1 activity but was generally preferred. nih.govacs.org
For Mcl-1 inhibitors, electron-donating substitutions on the indole ring, including at the 5-position, generally resulted in higher cellular potency. acs.org Specifically, retaining a 5-position methyl ether was better tolerated than other substitutions. acs.org
The table below illustrates the impact of C-5 substituents on the activity of different indole-2-carboxylate analogs:
| Compound Series | C-5 Substituent | Effect on Biological Activity |
| 5-substituted-indole-2-carboxamides (EGFR/CDK2 inhibitors) | Methyl (electron-donating) | More tolerated for antiproliferative activity. nih.gov |
| 1H-indole-2-carboxamides (CB1 modulators) | Fluoro or Chloro (electron-withdrawing) | Preferred for allosteric modulation. nih.govacs.org |
| Macrocyclic Mcl-1 inhibitors | Methyl ether (electron-donating) | Better tolerated and resulted in higher cellular potency. acs.org |
Contributions of the Ethyl Ester Moiety to Receptor Binding and Efficacy
In the context of HIV-1 integrase inhibitors, the carboxyl group at the C-2 position, often derived from the hydrolysis of an ethyl ester, is crucial for chelating with the two Mg²⁺ ions in the enzyme's active site. nih.gov The esterified form can act as a prodrug, with the free carboxyl group being necessary for potent inhibitory activity. rsc.org Similarly, for a novel class of CysLT1 selective antagonists, the carboxylic acid group at the C-2 position of the indole ring was found to be a necessary pharmacophore for activity. nih.gov
The ethyl ester can also influence the molecule's physicochemical properties, such as lipophilicity and membrane permeability, which in turn affect its pharmacokinetic profile and ability to reach its target. The conversion of the carboxylic acid to an ethyl ester is a common strategy to improve these properties. nih.govnih.gov
Significance of N-1 Substitution in Ligand-Receptor Interactions
In the development of Mcl-1 inhibitors, substitution at the indole nitrogen position with a variety of substituents, including alkyl and heteroalkyl groups, was well tolerated. acs.org This flexibility allowed for the introduction of linkers to create macrocyclic inhibitors with improved potency. acs.org For TRPV1 agonists based on the indole-2-carboxamide scaffold, N-methylation of the indole ring was explored to generate new derivatives. mdpi.com
Successful alkylation of the nitrogen of ethyl indol-2-carboxylate has been achieved using various methods, leading to the synthesis of N-alkylated derivatives with altered biological profiles. mdpi.com The nature of the substituent at the N-1 position can influence the molecule's conformation and its ability to form key interactions, such as hydrogen bonds, with the receptor.
Conformational Dynamics and Stereochemical Effects on SAR
The three-dimensional structure and conformational flexibility of indole-2-carboxylate analogs are critical for their interaction with biological targets. Stereochemistry and conformational dynamics can significantly influence the structure-activity relationship.
In the study of Mcl-1 inhibitors, two different binding poses of the indole-2-carboxylic acid moiety were observed in co-crystal structures, differing by a 180° rotation around the C-N amide bond. acs.org This highlights the conformational flexibility of this part of the molecule and suggests that fixing the conformation into the more favored binding pose could increase binding affinity and cellular potency. acs.org
The synthesis of conformationally constrained analogs, such as indoline-2-carboxamides derived from indole-2-carboxylates, can help to better characterize the active conformation of a specific ligand and aid in the design of new nonpeptidic ligands or enzyme inhibitors with increased in vivo stability. clockss.org These studies underscore the importance of considering the dynamic and stereochemical aspects of ligand-receptor interactions in the design of new therapeutic agents.
Preclinical Biological Activity and Mechanistic Insights
Antiviral Activity and Molecular Mechanisms
Indole-based compounds have emerged as a promising class of antiviral agents due to their ability to interfere with various stages of the viral life cycle.
Derivatives of indole-2-carboxylate (B1230498) have demonstrated the capacity to suppress viral replication. researchgate.net While the precise enzymatic targets are not always fully elucidated, the mechanism often involves the inhibition of essential viral processes. For instance, certain indole (B1671886) derivatives have been developed as inhibitors of neurotropic alphavirus replication. nih.gov The structural features of these molecules, such as the indole core and specific substitutions, are critical for their activity, defining a three-dimensional pharmacophore that is believed to be essential for binding to the molecular target and inhibiting its function. nih.gov Modifications to the indole ring, such as the introduction of a methyl group, can significantly impact potency, suggesting that these substitutions may influence the compound's ability to adopt the correct conformation for antiviral activity. nih.gov
The antiviral spectrum of indole derivatives is broad, encompassing both RNA and DNA viruses. nih.govnih.gov Novel substituted 5-hydroxy-1H-indole-3-carboxylic acid derivatives have been synthesized and evaluated for their activity against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. researchgate.net BVDV is often used as a surrogate for HCV in in vitro studies due to their structural and genomic similarities. nih.gov
Research has shown that specific indole-2-carboxylate derivatives exhibit potent activity against Influenza A virus. nih.gov For example, in a study of novel indole-2-carboxylate derivatives, compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ value of 7.53 μmol/L. nih.govnih.gov Similarly, other compounds in the same series displayed significant activity against the influenza A/FM/1/47 virus. nih.gov The structure-activity relationship (SAR) studies indicated that certain substitutions on the indole ring are crucial for this antiviral effect. nih.gov
| Compound | Target Virus | Activity (IC₅₀) | Selectivity Index (SI) |
| 8e | Influenza A/FM/1/47 | 8.13 μmol/L | - |
| 8f | Influenza A/FM/1/47 | 9.43 μmol/L | - |
| 14f | Influenza A/FM/1/47 | 7.53 μmol/L | 12.1 |
| 8f | Coxsackie B3 virus | - | 17.1 |
Data sourced from studies on novel indole-2-carboxylate derivatives. nih.govnih.gov
Anticancer and Antiproliferative Mechanisms
The indole nucleus is a key pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines. mdpi.comtandfonline.com
Indole-based compounds have been shown to effectively inhibit the proliferation of cancer cells. nih.gov A series of novel indole-2-carboxamides demonstrated promising antiproliferative activity against human cancer cell lines, with GI₅₀ values in the nanomolar range. nih.gov For example, compound Va was identified as a potent derivative with a GI₅₀ value of 26 nM, which was more potent than the reference drug erlotinib. nih.gov
Furthermore, these compounds can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. mdpi.comresearchgate.net The induction of apoptosis is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov Studies have shown that potent indole derivatives act as caspase-3 activators, leading to the cleavage of various cellular proteins and ultimately, cell death. tandfonline.comnih.gov Flow cytometry analysis of cells treated with these compounds often reveals a significant increase in the population of apoptotic cells. mdpi.com
| Compound | Cancer Cell Lines | Antiproliferative Activity (GI₅₀) |
| Erlotinib (Reference) | Four human cancer cell lines | 33 nM |
| Compound Va | Four human cancer cell lines | 26 nM |
| Compound Vg | Four human cancer cell lines | 31 nM |
| Compound Vh | Four human cancer cell lines | 37 nM |
Data from a study on indole-2-carboxamides. nih.gov
A primary mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF kinase are key targets. nih.govresearchgate.net
Derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of mutant EGFR and BRAF pathways. researchgate.net In one study, a series of indole-2-carboxamides were evaluated for their multi-kinase inhibitory effects. Compound Va demonstrated the highest inhibitory activity against EGFR with an IC₅₀ value of 71 nM and also inhibited BRAFV600E with an IC₅₀ of 67 nM. nih.gov These findings suggest that such compounds can act as dual inhibitors, targeting multiple signaling pathways involved in cancer progression. nih.gov
| Compound | Kinase Target | Inhibitory Activity (IC₅₀) |
| Erlotinib (Reference) | EGFR | 80 ± 05 nM |
| Erlotinib (Reference) | BRAFV600E | 60 ± 5 nM |
| Sorafenib (Reference) | VEGFR-2 | 43 ± 4 nM |
| Compound Va | EGFR | 71 ± 06 nM |
| Compound Va | BRAFV600E | 67 ± 5 nM |
| Compound Va | VEGFR-2 | 49 ± 4 nM |
IC₅₀ values for novel indole-2-carboxamides against key kinase targets. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. nih.gov Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes like VEGF, which stimulates endothelial cell proliferation and migration. nih.govnih.gov
Indole derivatives, such as indole-3-carbinol, have demonstrated anti-angiogenic properties by suppressing factors like VEGF secretion. nih.gov By inhibiting key kinases like VEGFR-2, indole-2-carboxylate derivatives can block the downstream signaling required for angiogenesis. nih.gov The modulation of the HIF-1α/VEGF pathway represents a key strategy for the anti-angiogenic activity of these compounds. nih.gov Inhibition of this pathway can lead to a reduction in tumor-induced angiogenesis, thereby restricting tumor growth and spread. nih.gov
Antimicrobial Activity and Spectrum of Action
The indole nucleus is a key component in the development of new antimicrobial agents, with derivatives showing promise against multi-drug resistant pathogens. nih.gov
Derivatives based on the indole framework have demonstrated considerable antibacterial capabilities. nih.gov Studies on various indole derivatives have shown potent activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of synthesized indole derivatives displayed significant efficacy against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range (2–16 µg/mL). nih.gov The antibacterial effect is influenced by the nature and position of substituents on the indole ring, with halogen atoms often enhancing activity. nih.gov Docking studies suggest that the antibacterial mechanism for some indole-2-carboxylate derivatives may involve the inhibition of essential bacterial enzymes like E. coli MurB. nih.gov
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole derivatives with aminoguanidinium moieties | MRSA | 2–16 | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Enterobacter cloacae | 0.004–0.03 | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Bacillus cereus | 0.015 | nih.gov |
The indole scaffold is also a promising template for the development of novel antifungal agents. nih.gov Research has shown that certain indole-2-carboxylate derivatives exhibit good to excellent antifungal activity. nih.gov For example, a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. nih.gov In this study, Trichoderma viride was identified as the most sensitive fungus. nih.gov Further investigations into 3-indolyl-3-hydroxy oxindole derivatives also revealed significant inhibitory effects against several plant pathogenic fungi, with some compounds showing broad-spectrum activity superior to commercial fungicides. nih.gov The proposed mechanism for the antifungal action of certain indole derivatives involves the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound Class | Fungal Strain | MIC (mg/mL) | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Various Fungi | 0.004–0.06 | nih.gov |
| 3-indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani | EC50 = 3.44 mg/L | nih.gov |
Anti-inflammatory and Analgesic Properties
Indole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often targeting enzymes involved in the inflammatory cascade. nih.govjbarbiomed.com Studies on related heterocyclic compounds, such as pyrazole-4-carboxylates, have shown that specific derivatives can exhibit significant analgesic and anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. researchgate.netnih.gov For example, certain novel synthetic indole derivatives were found to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. nih.gov The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of prostaglandin synthesis via the COX pathway, and indole-containing compounds are being explored as potentially safer alternatives with reduced gastrointestinal side effects. researchgate.net
Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1 - CB1)
A significant area of research for indole-based compounds is their activity as allosteric modulators of G-protein coupled receptors (GPCRs), particularly the cannabinoid receptor 1 (CB1). nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a novel approach to fine-tune receptor function and potentially avoid the side effects associated with direct agonists or antagonists. nih.govnih.gov The indole-2-carboxamide scaffold, which is structurally similar to indole-2-carboxylates, serves as a prototypical template for CB1 allosteric modulators. nih.gov
Indole-2-carboxamide derivatives have been shown to act as negative allosteric modulators of CB1 receptor-G-protein coupling, while simultaneously acting as positive allosteric modulators of agonist binding. nih.govnih.gov This dual activity can lead to ligand-biased signaling, where a modulator preferentially activates one downstream signaling pathway over another. nih.govnih.gov For instance, some indole-2-carboxamides inhibit agonist-induced G-protein activation but can induce β-arrestin-mediated downstream signaling, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov This functional selectivity represents a promising strategy to separate the therapeutic effects of CB1 modulation from unwanted side effects. nih.govmdpi.com
The interaction of indole-based allosteric modulators with the CB1 receptor is characterized by their binding affinity (KB) for the allosteric site and their cooperativity factor (α) with orthosteric ligands. nih.govacs.org The cooperativity factor quantifies the extent to which the allosteric modulator enhances (α > 1) or diminishes (α < 1) the binding of an orthosteric ligand. nih.gov Studies on indole-2-carboxamides have revealed that structural modifications significantly impact these parameters. acs.org For example, lengthening the C3 alkyl chain on the indole ring can enhance positive cooperativity with agonists. nih.gov A potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a KB of 259.3 nM and a high binding cooperativity factor (α) of 24.5 for an orthosteric agonist. acs.org These compounds typically increase the binding of CB1 receptor agonists while decreasing the binding of inverse agonists. nih.gov
Table 3: Allosteric Parameters of Selected Indole-2-Carboxamide Derivatives at the CB1 Receptor
| Compound | KB (nM) | Cooperativity (α) with CP55,940 | Modulatory Effect on G-protein Coupling | Reference |
| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | ~200-400 | >1 (Positive) | Negative | nih.govnih.gov |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | Not specified | acs.org |
| ICAM-b (5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) | Not specified | High Positive Cooperativity | Negative | nih.gov |
Activity against Parasitic Diseases (e.g., Trypanosoma cruzi)
The significant global health burden of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has driven research into novel therapeutic agents. Within this context, substituted indole derivatives have been identified as a promising class of compounds. Phenotypic screening of a commercial library of small molecules identified three hits with an indole core that were active against the intracellular amastigote forms of T. cruzi. acs.org These initial hits demonstrated moderate in vitro potency and good selectivity over host cells, establishing a foundation for further optimization. acs.org
Subsequent medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) of these indole-based compounds. acs.orgnih.gov A key area of investigation was the substitution at the 5-position of the indole nucleus. Research indicated a preference for small, electron-donating groups at this position to achieve moderate to good potency. acs.orgnih.gov Specifically, compounds bearing methyl, cyclopropyl, ethyl, or methoxy groups at the 5-position exhibited promising activity. acs.orgnih.gov Conversely, the introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, at the same position resulted in a loss of activity. acs.orgnih.gov
While the specific compound, ethyl 5-amino-3-methyl-1H-indole-2-carboxylate, was not explicitly detailed in these optimization studies, the established SAR provides insights into its potential activity. The "amino" group at the 5-position is an electron-donating group, which aligns with the favorable substitution pattern identified for anti-Trypanosoma cruzi activity in this series of indole derivatives.
The broader research campaign led to the development of lead compounds that, despite showing antiparasitic activity in both acute and chronic mouse models of Chagas disease, were ultimately discontinued. nih.govdndi.org The decision to halt further optimization was due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action, which was identified as CYP51 inhibition. nih.govdndi.org
| Compound Class | Substitution at 5-Position | Observed Potency against T. cruzi |
| 1H-Indole-2-carboxamides | Small, electron-donating groups (e.g., methyl, ethyl, cyclopropyl, methoxy) | Moderate to good |
| 1H-Indole-2-carboxamides | Electron-withdrawing groups (e.g., halogens, trifluoromethyl) | Inactive |
Other Investigated Preclinical Pharmacological Activities
Beyond antiparasitic applications, the indole scaffold, and specifically indole-2-carboxylate derivatives, have been explored for a range of other pharmacological activities. These investigations highlight the versatility of this chemical motif in drug discovery.
One area of interest is the potential for indole derivatives to act as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net This enzyme is a target in the therapeutic intervention of several diseases, including Alzheimer's disease, type 2 diabetes, and inflammation. researchgate.net Research into a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives revealed that some compounds exhibited promising in vitro inhibitory activity against GSK-3β. researchgate.net
Furthermore, functionalized indole-2-carboxylates have been synthesized and evaluated for their antimicrobial, tranquilizing, and anticonvulsant properties. nih.gov The structural modifications of the indole-2-carboxylate core in these studies led to compounds with varying degrees of activity in these central nervous system and anti-infective assays. nih.gov
While these studies establish the broad pharmacological potential of the indole-2-carboxylate scaffold, the specific compound, this compound, was not a direct subject of these particular investigations. The reported activities are for structurally related, but distinct, molecules.
| Pharmacological Target/Activity | Investigated Scaffold |
| GSK-3β Inhibition | Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives |
| Antimicrobial, Tranquilizing, and Anticonvulsant Activities | Functionalized indole-2-carboxylates |
Translational Aspects and Future Research Directions
Exploration of Novel Synthetic Pathways and Advanced Reaction Methodologies
While classic methods like the Fischer indole (B1671886) synthesis have long been employed, contemporary organic synthesis is focused on developing more efficient, atom-economical, and versatile strategies for creating complex indole structures. researchgate.netnih.gov Future exploration for synthesizing derivatives of ethyl 5-amino-3-methyl-1H-indole-2-carboxylate and related compounds will likely pivot towards advanced, transition-metal-catalyzed methodologies.
These modern techniques offer significant advantages over traditional routes by providing greater tolerance of various functional groups and enabling more diverse structural modifications. researchgate.net Key areas of development include:
Palladium-Catalyzed Reactions: Palladium-based catalysts are extensively used for constructing nitrogen heterocyles. mdpi.com Methodologies such as Heck cyclization, domino reactions involving sequential bond formations, and multicomponent reactions allow for the rapid assembly of polysubstituted indoles from simple precursors. tandfonline.com
Rhodium and Ruthenium Catalysis: Catalysts based on rhodium and ruthenium have also emerged as powerful tools. tandfonline.com For instance, Rhodium-carboxylate catalysts can be used for the regioselective arylation of indole precursors, while Ruthenium(II)-catalyzed intermolecular annulation provides an effective pathway to a wide range of functionalized indoles. tandfonline.com
Copper-Catalyzed Synthesis: As an abundant and low-toxicity metal, copper offers a cost-effective alternative for catalyzing C-N bond formation, a critical step in many indole syntheses. mdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times and improve yields compared to conventional heating, offering a greener and more efficient approach for synthesizing indole derivatives. researchgate.net
These advanced methods will be instrumental in creating libraries of analogs based on the this compound scaffold, facilitating the exploration of structure-activity relationships.
Integration of Advanced Computational Approaches for Rational Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. nih.gov For a scaffold like this compound, computational methods can guide the design of derivatives with enhanced potency and selectivity for specific biological targets.
Key computational techniques applicable to this scaffold include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For indole derivatives, docking studies can elucidate binding modes within the active sites of enzymes like kinases or HIV-1 integrase, helping to explain their inhibitory activity and guiding the design of more potent analogs. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com By performing 2D or 3D-QSAR studies on a library of indole-2-carboxylate (B1230498) derivatives, researchers can identify key physicochemical properties and structural features that are critical for activity, which helps in designing new compounds with predicted efficacy. ijpsr.commdpi.commdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model derived from active indole compounds can be used to screen virtual libraries for new molecules that fit the model, thus identifying novel potential drug candidates. mdpi.com
The integration of these in silico methods allows for a more rational and efficient design process, reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov
Identification of New Biological Targets and Therapeutic Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.com Derivatives of indole-2-carboxylates and the closely related indole-2-carboxamides have shown promise in several therapeutic areas, suggesting diverse potential applications for this compound. nih.govrsc.org
Future research will likely focus on evaluating this compound and its derivatives against a variety of targets, including:
Oncology: Cancer remains a primary focus for indole-based drug discovery. researchgate.netnih.govmdpi.com Many indole derivatives have been developed as inhibitors of key proteins involved in cancer progression. mdpi.comnoaa.gov Potential targets include:
Protein Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3Kα). nih.govnih.gov Dual inhibitors targeting multiple kinases are of particular interest. nih.gov
Tubulin: Some indole compounds inhibit tubulin polymerization, a validated mechanism for anticancer drugs. mdpi.com
Infectious Diseases: The indole nucleus is a key component of compounds targeting infectious agents. A notable target is HIV-1 Integrase , an essential enzyme for viral replication. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme's strand transfer function. rsc.orgmdpi.comnih.gov There is also significant potential in developing indole-2-carboxamides as agents against Mycobacterium tuberculosis. rsc.org
Neurodegenerative Diseases: Given the role of indole derivatives as ligands for receptors in the central nervous system, there is potential for developing therapeutics for conditions like Alzheimer's disease. researchgate.net For example, indole-chalcone derivatives have been investigated as imaging probes for β-amyloid plaques. nih.gov
The structural versatility of the this compound core makes it an attractive starting point for developing targeted therapies across multiple disease areas.
Development of High-Throughput Screening Assays for Compound Evaluation
To efficiently explore the therapeutic potential of a large library of derivatives based on this compound, high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. researcher.life Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and adaptability to microplate formats. mdpi.comacs.org
Future work in this area could involve:
Developing Target-Specific Fluorescence Assays: For a given enzyme target (e.g., a specific kinase or IDO1), a fluorescence-based assay can be developed. nih.gov This often involves using a substrate that becomes fluorescent upon enzymatic modification or a fluorescent probe that is displaced by an active inhibitor. mdpi.comnih.gov
Screening for Inhibitors of Tryptophan Metabolism: Enzymes like indoleamine 2,3-dioxygenase (IDO1), which catabolize the indole-containing amino acid tryptophan, are important targets in cancer immunotherapy. nih.gov Novel HTS assays using chemical probes that react with the product of these enzymes allow for the efficient screening of large compound libraries for potent inhibitors. nih.gov
Adapting Assays to Multi-Well Formats: To maximize throughput, assays are adapted for use in 384- or 1536-well plates, enabling the screening of extensive chemical libraries in a short period. nih.gov
The development of robust and sensitive HTS assays is critical for rapidly identifying promising lead compounds from a diverse chemical library derived from the core scaffold.
Application as Versatile Chemical Probes for Biological Systems
Beyond direct therapeutic applications, functionalized indoles like this compound can serve as foundational structures for creating chemical probes. These probes are powerful tools for studying biological processes in real-time within cellular environments. nih.gov The inherent fluorescence of many indole derivatives makes them particularly suitable for this purpose. mdpi.com
Future research could focus on designing probes for:
Bioimaging: Indole-based fluorescent probes can be designed to localize within specific cellular compartments or to bind to particular biomolecules, allowing for their visualization using fluorescence microscopy. nih.govresearchgate.net This is crucial for understanding cellular architecture and function. researchgate.net
Sensing of Ions and pH: The indole scaffold can be modified to create chemosensors that exhibit a change in their fluorescent properties upon binding to specific analytes, such as metal ions or cyanide, or in response to changes in environmental pH. mdpi.comnih.gov
Detecting Disease Biomarkers: Probes can be rationally designed to target biomarkers of disease. For example, indole-chalcone derivatives have been developed as fluorescent probes to stain and detect β-amyloid plaques, a hallmark of Alzheimer's disease, in brain tissue. nih.gov
By leveraging the photophysical properties of the indole nucleus, researchers can develop sophisticated molecular tools to investigate complex biological systems and disease states. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to synthesize ethyl 5-amino-3-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often starting with functionalized indole scaffolds. Key steps include:
- Nucleophilic substitution or Sonogashira coupling to introduce substituents (e.g., methyl and amino groups).
- Catalytic systems : CuI in PEG-400/DMF under reflux conditions (~80°C) to facilitate coupling reactions .
- Purification : Column chromatography with ethyl acetate/hexane (70:30) yields pure product (~42% yield) . Optimization involves adjusting solvent polarity, catalyst loading, and temperature to enhance yield and reduce side reactions.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H and 13C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl signals (~165 ppm). DMSO-d6 is preferred for solubility and resolving NH/OH protons .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 205.0978) .
- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
Q. How does the ester group influence the compound’s chemical reactivity?
The ethyl ester acts as a protecting group for the carboxylic acid, enabling selective functionalization of the indole core. Hydrolysis under basic conditions (NaOH/EtOH, reflux) converts it to the free acid for further derivatization .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed for modifications at the 5-amino and 3-methyl positions?
- 5-Amino group : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes like HIV integrase). Electron-donating substituents here improve binding affinity .
- 3-Methyl group : Steric hindrance modulates selectivity; bulkier groups may reduce off-target effects . SAR studies often employ molecular docking (AutoDock Vina) to predict interactions with proteins like COX-2 .
Q. How can contradictory reports on synthesis yields (e.g., 42% vs. higher yields) be resolved?
Discrepancies arise from variations in:
- Catalysts : CuI vs. Pd-based systems for cross-coupling .
- Solvent systems : Polar aprotic solvents (DMF) vs. PEG-400 mixtures . Systematic optimization via design of experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) .
Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (LogS ~-4.2), and CYP450 metabolism .
- Toxicity screening : ProTox-II predicts potential hepatotoxicity (Probability: 65%) based on structural alerts .
Q. How can regioselective functionalization of the indole ring be achieved?
- Protection : Boc-anhydride protects the 5-amino group.
- Electrophilic substitution : N-Iodosuccinimide (NIS) in DMF selectively functionalizes position 3.
- Deprotection : TFA removes the Boc group, confirmed via NOESY NMR .
Data Contradiction Analysis
Q. Why do biological activity assays show variability for similar indole derivatives?
- Solubility differences : Ethyl esters vs. free acids alter membrane permeability .
- Assay conditions : Varying pH or reducing agents (e.g., DTT) may stabilize/destabilize target interactions . Standardized protocols (e.g., fixed DMSO concentration ≤1%) improve reproducibility.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
